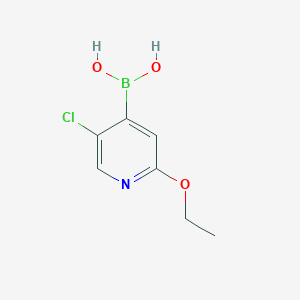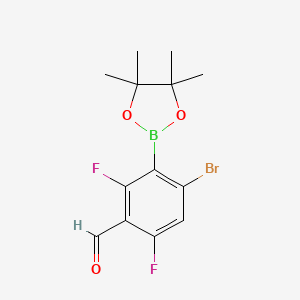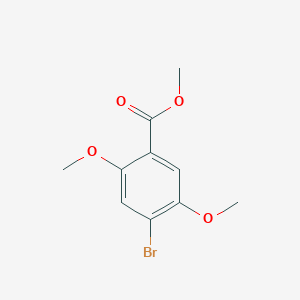
2,3,4-Trichloropyridine-5-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trichloropyridine-5-boronic acid is a chemical compound with the molecular formula C5H3BCl3NO2 . It is a solid substance and is often used in the field of chemistry due to its potential applications in various industries.
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H3BCl3NO2/c7-3-2(6(11)12)1-10-5(9)4(3)8/h1,11-12H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Borinic acids, including this compound, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . They have been shown to catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring-opening reactions .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 226.25 . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Multidisciplinary Applications
2,3,4-Trichloropyridine-5-boronic acid and its derivatives are crucial in the field of chemistry, biology, and material sciences. Boron(III) complexes, often derived from boronic acids, find applications in organic electronics, photonics, sensing, and imaging probes for biomedical purposes. These compounds' synthesis often employs boronic acids due to their capability of stabilizing the chelate ligand and enhancing π-conjugation, which is vital in luminescent materials and biomedical imaging probes (Sadu et al., 2017).
Boronic Acid in Organic Chemistry
Boronic acids play a pivotal role in organic reactions, such as the Suzuki-Miyaura cross-coupling, which is a cornerstone method in organic chemistry for the synthesis of biaryls. The presence of halopyridinylboronic acids, like this compound, allows for the generation of highly functionalized heteroarylpyridine derivatives, which are significant in the development of new chemical entities (Bouillon et al., 2002).
Catalytic and Enantioselective Reactions
Boronic acids have been extensively utilized in catalysis, offering pathways to enantioselective reactions. For instance, in the synthesis of densely functionalized cyclohexanes, boronic acids serve as catalysts to facilitate specific reactions. This usage underscores their versatility in synthetic organic chemistry (Hashimoto et al., 2015).
Fluorescent Chemosensors
In the development of fluorescent chemosensors, boronic acids, including derivatives of this compound, are significant. These compounds can bind with certain biomolecules, making them useful in the detection of biological substances important for disease diagnosis and treatment. Their interaction with specific molecules alters their fluorescence properties, which is crucial in biomedical sensing applications (Huang et al., 2012).
Material Sciences and Electronics
In material sciences and electronics, boronic acid derivatives exhibit properties that make them suitable for use in optoelectronic devices. Their ability to form stable complexes and participate in various chemical reactions renders them integral to the development of novel materials with specific electronic and optical properties (Jäkle, 2006).
Safety and Hazards
The safety information for 2,3,4-Trichloropyridine-5-boronic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding getting the substance in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .
Propiedades
IUPAC Name |
(4,5,6-trichloropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BCl3NO2/c7-3-2(6(11)12)1-10-5(9)4(3)8/h1,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWRKRIJHLOCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C(=C1Cl)Cl)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BCl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201247120 |
Source


|
| Record name | Boronic acid, B-(4,5,6-trichloro-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121514-79-0 |
Source


|
| Record name | Boronic acid, B-(4,5,6-trichloro-3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(4,5,6-trichloro-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


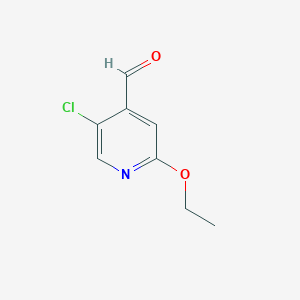
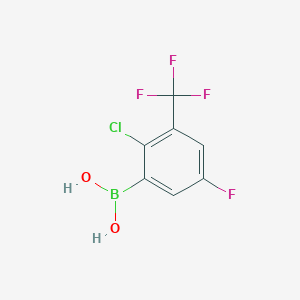
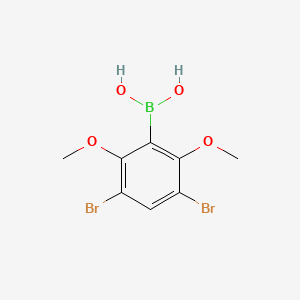

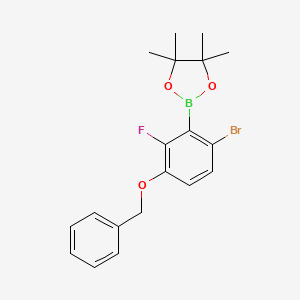

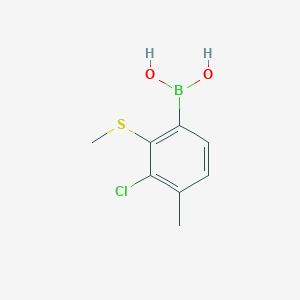

![[3-Bromo-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6304232.png)
